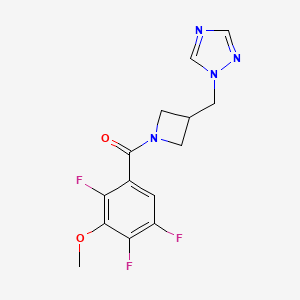

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O2/c1-23-13-11(16)9(2-10(15)12(13)17)14(22)20-3-8(4-20)5-21-7-18-6-19-21/h2,6-8H,3-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUJRHRDSAYRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)N2CC(C2)CN3C=NC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a nitrile in the presence of a strong acid. The azetidine ring can be synthesized through cyclization reactions, and the trifluoromethoxyphenyl group can be introduced using electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The presence of the trifluoromethoxy group makes the compound susceptible to oxidation reactions.

Reduction: : The triazole ring can be reduced under certain conditions.

Substitution: : The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of amines or alcohols.

Substitution: : Formation of substituted azetidines or triazoles.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for metal ions, potentially influencing biological processes.

Medicine: : Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: : It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its azetidine core and 2,4,5-trifluoro-3-methoxyphenyl substituent. Key comparisons with analogous triazole derivatives include:

Key Observations :

- Azetidine vs.

- Fluorine Substituents: The 2,4,5-trifluoro-3-methoxyphenyl group may increase lipophilicity and metabolic stability relative to non-fluorinated analogs (e.g., trimethoxyphenyl derivatives in ). Fluorine’s electron-withdrawing effects could also modulate electronic properties of the aromatic ring, influencing receptor interactions .

- Triazole Linkage : The 1,2,4-triazole moiety is a common pharmacophore in antimicrobial and antitumor agents, as seen in compounds from and .

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article delves into the biological properties of this compound, including its pharmacological potential and relevant research findings.

Structural Characteristics

The compound features:

- Azetidine Ring : Contributes to the molecular scaffold and is often associated with enhanced biological activity.

- Triazole Moiety : Known for its role in various pharmacological activities, including antifungal and antibacterial effects.

- Trifluoromethoxyphenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

Antimicrobial Activity

Compounds containing triazole rings are recognized for their antimicrobial properties. The triazole moiety in this compound is particularly effective in inhibiting fungal cytochrome P450 enzymes, which are crucial for fungal growth and reproduction. Preliminary studies suggest that the compound may exhibit:

- Antifungal Properties : Effective against a range of fungi by disrupting their metabolic pathways.

- Antibacterial Properties : Potentially effective against both gram-positive and gram-negative bacteria.

Anticancer Activity

Research indicates that compounds with similar structures have shown promise in cancer treatment. For example:

- Triazole derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. In particular, studies have reported activities against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with notable IC50 values indicating significant potency .

Study 1: Triazole Derivatives in Cancer Treatment

A study evaluated several triazole derivatives, including those structurally similar to our compound. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. The specific compound demonstrated an IC50 value of 6.2 μM against HCT-116 cells, showcasing its potential as an anticancer agent .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of triazole-containing compounds. The study found that the presence of the triazole ring significantly increased the efficacy against common fungal pathogens when tested in vitro . This suggests that our compound could be a valuable candidate for further development in antifungal therapies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone typically involves multi-step organic synthesis techniques. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties:

- Stepwise Synthesis : Incorporating the azetidine and triazole rings through nucleophilic substitution reactions.

- Optimization of Substituents : Modifying the trifluoromethoxyphenyl group to enhance biological activity and reduce toxicity.

Q & A

Q. What are the recommended synthetic routes for preparing (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is often employed:

Azetidine functionalization : React 3-(chloromethyl)azetidine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃/DMF) to introduce the triazole moiety.

Acylation : Couple the intermediate with 2,4,5-trifluoro-3-methoxybenzoic acid using EDC/HOBt or DCC as coupling agents in anhydrous dichloromethane .

- Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylation or incomplete acylation.

- Use low temperatures (0–5°C) during acylation to reduce racemization.

Q. How can the structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) :

- NMR : Confirm the azetidine ring’s methyl-triazole substitution (δ 3.8–4.2 ppm for CH₂-triazole protons) and methoxy group (δ 3.9 ppm) .

- X-ray : Resolve ambiguities in stereochemistry, as demonstrated for analogous triazole-azetidine systems .

Advanced Research Questions

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, then quantify degradation via HPLC-UV.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for triazole derivatives) .

- Key Insight : The electron-withdrawing trifluoro and methoxy groups on the phenyl ring enhance thermal stability but may increase hydrolysis susceptibility at extreme pH .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer : Use density functional theory (DFT) and molecular docking :

- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., triazole N-atoms as H-bond acceptors).

- Docking : Screen against targets like CYP51 (fungal sterol demethylase) or bacterial enzymes, leveraging the triazole’s known role in inhibiting heme-containing proteins .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

- Methodological Answer : Apply dynamic NMR (DNMR) and variable-temperature studies :

- DNMR : Detect conformational exchange in the azetidine ring (e.g., ring puckering) that may obscure NOE correlations.

- VT-NMR : Acquire spectra at 173 K (as in ) to "freeze" dynamic processes and clarify coupling patterns.

- Cross-Validation : Use IR spectroscopy to confirm the absence of reactive functional groups (e.g., unreacted -COOH in acylation steps) .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?

- Methodological Answer : Focus on modular modifications:

- Triazole Substitution : Replace 1H-1,2,4-triazole with 1H-1,2,3-triazole to assess impact on target binding .

- Azetidine Ring : Introduce sp³-hybridized substituents (e.g., methyl, fluoro) to probe steric and electronic effects.

- Phenyl Ring : Systematically vary fluorine and methoxy positions to optimize lipophilicity (logP) and metabolic stability .

- Assay Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics for each analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.